molecular formula C20H18N2O2S B1597453 N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 4545-20-4

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No. B1597453
CAS RN: 4545-20-4
M. Wt: 350.4 g/mol
InChI Key: AVWHDUALELPLAI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity. The types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions would all be described.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity would be described. Techniques such as thermal analysis, spectroscopy, and chromatography might be used to determine these properties.


Scientific Research Applications

Antimicrobial and Antibacterial Evaluation

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activities against various bacterial and fungal strains. For instance, Ghiya and Joshi (2016) demonstrated the antimicrobial potential of these derivatives, highlighting their effectiveness in inhibiting bacterial and fungal growth (Ghiya & Joshi, 2016).

Bioactive Schiff Base Compounds

The synthesis and characterization of Schiff base compounds derived from N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant properties. Sirajuddin et al. (2013) conducted studies on these compounds, indicating their potential in various biochemical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Electrochemical Applications

Research by Ichchou et al. (2019) explored the use of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their findings suggest that these compounds are effective in reducing corrosion, thus having applications in material science and engineering (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).

Synthesis and Structural Characterization

Studies have also focused on the synthesis and structural analysis of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives. Shang (2007) synthesized a compound using this derivative and analyzed its crystal structure, contributing to the understanding of its chemical properties (Shang, 2007).

Nonlinear Optical Investigations

The compound has been studied for its potential in nonlinear electro-optic fields. Ahamed et al. (2018) investigated its third-order nonlinear optical properties, suggesting its use in advanced optical materials and technologies (Ahamed, Srinivasan, Balaji, Balakrishnan, & Vinitha, 2018).

Safety And Hazards

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Future Directions

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Please note that the availability and depth of information would depend on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more extensively studied compound, the information might be spread across multiple sources and require expert interpretation.


properties

IUPAC Name

N-(benzhydrylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWHDUALELPLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298109
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

CAS RN

4545-20-4
Record name Benzophenone tosylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4545-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 234744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzophenone (15.0 parts, 0.082M ex Fluka) was stirred at reflux with p-toluene sulphonylhydrazine (15.33 parts, 0.082M ex Aldrich) in ethanol (125 ml) for 10 hours. Gradually a pale yellow solution formed from which the hydrazone gradually precipitated. After cooling to 20° C., diethylether (20 ml) was added and the hydrazone filtered and washed with ether. The hydrazone was obtained as a white powder (24.0 parts; 83% theory) mp 184°-6° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
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N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Citations

For This Compound
7
Citations
P Bhuyan, AJ Bhuyan, BJ Dutta, SJ Bharalia, L Saikia - nopr.niscpr.res.in
Contents 1 Spectral data of synthesized compounds Page No. 1-2 2 1H &13C NMR and mass spectra of synthesized compounds Page Page 1 0 Supporting Information Microwave …
Number of citations: 2 nopr.niscpr.res.in
P Bhuyana, AJ Bhuyan, SJ Bharali, L Saikia… - Indian Journal of …, 2020 - op.niscpr.res.in
A highly efficient methodology for transformation of carbonyl compounds to their corresponding tosylhydrazones under microwave irradiation in presence of BF 3. OEt 2 catalyst has …
Number of citations: 1 op.niscpr.res.in
Q Ye, W Huang, L Wei, M Cai - The Journal of Organic Chemistry, 2023 - ACS Publications
A highly efficient heterogeneous copper(I)-catalyzed cross-coupling of trialkylsilylethynes with N-tosylhydrazones has been achieved in dioxane at 90–110 C via the Cu carbene …
Number of citations: 2 pubs.acs.org
K Zhang, O Provot, M Alami, C Tran… - The Journal of Organic …, 2022 - ACS Publications
This study shows that various di- and tri-substituted alkenes with high chemoselectivity were obtained in good to high yields by coupling N-tosylhydrazones (NTHs) with benzylic …
Number of citations: 4 pubs.acs.org
S Zaib, I Khan - Bioorganic Chemistry, 2020 - Elsevier
Fused diaza-heterocycles constitute the core structure of numerous bioactive natural products and effective therapeutic drugs. Among them, phthalazines have been recognized as …
Number of citations: 17 www.sciencedirect.com
G Li, Z Ding, B Xu - Organic letters, 2012 - ACS Publications
An efficient rhodium-catalyzed tandem C–H bond olefination and annulation approach was developed to afford 1,2-dihydrophthalazines in good to excellent yields from easily …
Number of citations: 59 pubs.acs.org
T Bzeih, K Zhang, A Khalaf, A Hachem… - The Journal of …, 2018 - ACS Publications
A one-pot Barluenga coupling between N-tosylhydrazones and nitro-benzyl bromide, followed by deoxygenation of ortho-nitrostyrenes, and subsequent cyclization has been developed…
Number of citations: 22 pubs.acs.org

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